molecular formula C18H14BrN3O2 B12168237 N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B12168237
M. Wt: 384.2 g/mol
InChI Key: XVWMAPYFEWQLPE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-bromobenzaldehyde with anthranilic acid to form an intermediate, which is then cyclized to produce the quinazoline core. Subsequent reactions, including amide formation and further functional group modifications, lead to the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amine derivatives .

Scientific Research Applications

N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anticancer, antibacterial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its bromine substitution and quinazoline core make it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

N-(3-bromophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide

InChI

InChI=1S/C18H14BrN3O2/c19-12-3-1-4-13(10-12)20-17(23)11-6-7-14-15(9-11)21-16-5-2-8-22(16)18(14)24/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,23)

InChI Key

XVWMAPYFEWQLPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)Br)C(=O)N2C1

Origin of Product

United States

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